molecular formula C10H19ClO B14519878 6-Chloro-2,2-diethylhexanal CAS No. 62498-24-2

6-Chloro-2,2-diethylhexanal

Cat. No.: B14519878
CAS No.: 62498-24-2
M. Wt: 190.71 g/mol
InChI Key: BGHGDVKFMWDXEM-UHFFFAOYSA-N
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Description

6-Chloro-2,2-diethylhexanal is an organic compound with the molecular formula C10H19ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the sixth carbon of a hexanal chain, which also contains two ethyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-diethylhexanal can be achieved through several methods. One common approach involves the chlorination of 2,2-diethylhexanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the aldehyde is treated with the chlorinating agent in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-diethylhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 6-Chloro-2,2-diethylhexanoic acid.

    Reduction: 6-Chloro-2,2-diethylhexanol.

    Substitution: 6-Methoxy-2,2-diethylhexanal.

Scientific Research Applications

6-Chloro-2,2-diethylhexanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular structures.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-diethylhexanal involves its reactivity with nucleophiles, particularly in biological systems. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-hexanone: A structurally similar compound with a ketone group instead of an aldehyde.

    2,2-Diethylhexanal: Lacks the chlorine atom, making it less reactive in substitution reactions.

    6-Bromo-2,2-diethylhexanal: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness

6-Chloro-2,2-diethylhexanal is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity patterns. The chlorine atom enhances its electrophilicity, making it more susceptible to nucleophilic attacks, while the aldehyde group allows for various functional group transformations.

Properties

CAS No.

62498-24-2

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

6-chloro-2,2-diethylhexanal

InChI

InChI=1S/C10H19ClO/c1-3-10(4-2,9-12)7-5-6-8-11/h9H,3-8H2,1-2H3

InChI Key

BGHGDVKFMWDXEM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCCl)C=O

Origin of Product

United States

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